2,7-Diamino-4-chloro-2,7-bis(3-methylbutyl)oct-4-enedioic acid
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Overview
Description
2,7-Diamino-4-chloro-2,7-bis(3-methylbutyl)oct-4-enedioic acid is an organic compound with the molecular formula C18H33N2O4Cl This compound is characterized by its complex structure, which includes amino, chloro, and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Diamino-4-chloro-2,7-bis(3-methylbutyl)oct-4-enedioic acid typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor with 3-methylbutyl groups, followed by chlorination and subsequent amination. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,7-Diamino-4-chloro-2,7-bis(3-methylbutyl)oct-4-enedioic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted derivatives depending on the nucleophile.
Scientific Research Applications
2,7-Diamino-4-chloro-2,7-bis(3-methylbutyl)oct-4-enedioic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,7-Diamino-4-chloro-2,7-bis(3-methylbutyl)oct-4-enedioic acid involves its interaction with specific molecular targets. The amino and chloro groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The carboxylic acid groups can also participate in binding interactions, affecting the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,6-diamino-1,3,5-triazine: This compound shares the chloro and amino functional groups but has a different core structure.
4-Chloro-2,6-diaminopyrimidine: Similar in having chloro and amino groups, but with a pyrimidine ring.
1,3,5-Triazine-2,4-diamine, 6-chloro-: Another compound with chloro and amino groups, but with a triazine ring.
Uniqueness
2,7-Diamino-4-chloro-2,7-bis(3-methylbutyl)oct-4-enedioic acid is unique due to its specific arrangement of functional groups and the presence of the 3-methylbutyl side chains. This unique structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
CAS No. |
62377-94-0 |
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Molecular Formula |
C18H33ClN2O4 |
Molecular Weight |
376.9 g/mol |
IUPAC Name |
2,7-diamino-4-chloro-2,7-bis(3-methylbutyl)oct-4-enedioic acid |
InChI |
InChI=1S/C18H33ClN2O4/c1-12(2)5-8-17(20,15(22)23)10-7-14(19)11-18(21,16(24)25)9-6-13(3)4/h7,12-13H,5-6,8-11,20-21H2,1-4H3,(H,22,23)(H,24,25) |
InChI Key |
IBVKKSFMHLVRLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(CC=C(CC(CCC(C)C)(C(=O)O)N)Cl)(C(=O)O)N |
Origin of Product |
United States |
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